Diadenosine Pentaphosphate Pentasodium: A Comprehensive Technical Guide on its Core Functions
Diadenosine Pentaphosphate Pentasodium: A Comprehensive Technical Guide on its Core Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diadenosine pentaphosphate (Ap5A) is an endogenous signaling molecule belonging to the diadenosine polyphosphate family, characterized by two adenosine (B11128) moieties linked by a chain of five phosphate (B84403) groups.[1] It is stored in the secretory granules of various cells, including thrombocytes and neurons, and is released into the extracellular space in response to physiological stimuli and cellular stress.[2][3] This technical guide provides an in-depth exploration of the multifaceted functions of Ap5A, with a particular focus on its roles in cardiac function, purinergic signaling, and enzyme inhibition. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate a comprehensive understanding for researchers and professionals in drug development.
Core Functions and Biological Activities
Diadenosine pentaphosphate pentasodium salt is a versatile molecule that exerts its effects through interactions with multiple cellular targets. Its functions are context-dependent and vary across different tissues and cell types.
Modulation of Cardiac Function
Ap5A plays a significant role in regulating cardiac electrophysiology and contractility, primarily through its interaction with ion channels.
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Activation of Cardiac Ryanodine (B192298) Receptors (RyR2): Ap5A is a potent activator of RyR2, the primary calcium release channels in the sarcoplasmic reticulum of cardiac muscle.[1][4] This activation is crucial for excitation-contraction coupling. Notably, Ap5A can significantly increase the open probability (Po) of RyR2 channels even at nanomolar concentrations.[1][4] Its dissociation from the receptor is slow, suggesting a prolonged modulatory effect.[4][5]
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Regulation of ATP-Sensitive Potassium (KATP) Channels: In the heart, Ap5A acts as a signaling molecule in the response to metabolic stress, such as ischemia.[5] Under normal physiological conditions, Ap5A helps maintain a low open probability of K(ATP) channels.[5] However, during ischemia, a decrease in myocardial Ap5A concentration leads to an increased open probability of these channels.[5]
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Effects on Myocardial Contractility and Action Potential: Studies have shown that Ap5A can increase the contractile force and duration of the action potential in the heart.[2] In guinea pig atrial myocardium, Ap5A has been observed to shorten action potentials and slow down pacemaker activity.[6]
Purinergic Signaling
Ap5A functions as an agonist at various purinergic receptors, which are broadly classified into P1 (adenosine) and P2 (ATP/ADP) receptors. This interaction mediates a wide range of physiological responses.
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Action on P2 Receptors: Ap5A interacts with several P2 receptor subtypes, including P2X and P2Y receptors.[7][8] In the nervous system, it can activate P2X purinoceptors, leading to the opening of cation channels in neurons.[8] The effects of Ap5A on cardiac contractility and electrical activity are mediated, in part, through P2 purine (B94841) receptors.[7]
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Vasoregulation: As an endogenous vasoactive compound, Ap5A can influence vascular tone.[8] Its effects can range from vasodilation in the coronary circulation to vasoconstriction in other vascular beds, depending on the specific purinergic receptors expressed in the tissue.[9]
Enzyme Inhibition
Ap5A is a well-characterized and potent inhibitor of adenylate kinase (AK), an enzyme crucial for cellular energy homeostasis.[3][7]
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Mechanism of Adenylate Kinase Inhibition: Ap5A binds asymmetrically to adenylate kinase, effectively inhibiting its phosphotransferase activity.[4][10] This inhibitory property makes Ap5A a valuable tool in biochemical assays to prevent the interconversion of adenine (B156593) nucleotides.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data from experimental studies on the effects of Diadenosine pentaphosphate.
Table 1: Effects of Ap5A on Cardiac Ryanodine Receptor (RyR2) Open Probability
| Concentration of Ap5A | Cytosolic Ca2+ Concentration | Open Probability (Po) | Reference |
| 100 pmol·L⁻¹–10 µmol·L⁻¹ | 10 µmol·L⁻¹ | ~0.2 (plateau) | [1][4] |
| >10 µmol·L⁻¹ | 10 µmol·L⁻¹ | Approaching 1 | [1][4] |
| 500 µmol·L⁻¹ | 10 µmol·L⁻¹ | Almost fully open | [1] |
Table 2: Comparative EC50 Values for RyR2 Activation
| Compound | EC50 | Reference |
| Ap5A | 140 µmol·L⁻¹ | [4][5] |
| Oxidized Ap5A (oAp5A) | 16 µmol·L⁻¹ | [4][5] |
Table 3: Myocardial Concentrations of Ap5A and K(ATP) Channel Activity
| Condition | Myocardial Ap5A Concentration | K(ATP) Channel Open Probability | Reference |
| Pre-ischemia | High | Low | [5] |
| Post-ischemia | Decreased 10-fold | High | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Single-Channel Recording of RyR2 in Planar Lipid Bilayers
This protocol is used to study the effect of Ap5A on the gating of single cardiac ryanodine receptor channels.
Methodology:
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Preparation of Cardiac Microsomes: Isolate heavy sarcoplasmic reticulum microsomes containing RyR2 from sheep cardiac muscle.
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Bilayer Formation: Form a planar lipid bilayer composed of a mixture of phosphatidylethanolamine, phosphatidylserine, and phosphatidylcholine (e.g., in a 5:3:2 ratio) across a small aperture in a polysulfone cup separating two chambers (cis and trans).
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Incorporation of RyR2: Add the cardiac microsomes to the cis chamber (representing the cytosolic side). Fusion of a single vesicle with the bilayer incorporates the RyR2 channel.
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Solutions:
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Cis (cytosolic) solution: Contains a buffered solution (e.g., HEPES), with cytosolic Ca²⁺ concentration clamped at a specific level (e.g., 10 µmol·L⁻¹) using a Ca²⁺ buffer like EGTA.
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Trans (luminal) solution: Contains a buffered solution with a high Ca²⁺ concentration (e.g., 50 mmol·L⁻¹) to act as the charge carrier.
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Voltage Clamp: Maintain a constant holding potential (e.g., 0 mV) across the bilayer using Ag/AgCl electrodes connected to a voltage-clamp amplifier.
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Data Acquisition: Record single-channel currents using an amplifier and digitize the data for analysis.
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Application of Ap5A: Add varying concentrations of Diadenosine pentaphosphate pentasodium to the cis chamber to observe its effect on channel open probability (Po) and gating kinetics.[1][4]
Langendorff-Perfused Isolated Heart Preparation
This ex vivo model is used to assess the effects of Ap5A on global cardiac function, including contractility and heart rate.
Methodology:
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Heart Isolation: Euthanize a small mammal (e.g., rat or guinea pig) and rapidly excise the heart.
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Cannulation: Cannulate the aorta on a Langendorff apparatus.
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Retrograde Perfusion: Perfuse the heart retrogradely with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
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Measurement of Contractile Function: Insert a fluid-filled balloon into the left ventricle, connected to a pressure transducer, to measure left ventricular developed pressure (LVDP) and the rate of pressure change (dP/dt).
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Measurement of Heart Rate: Record the heart rate from the ventricular pressure trace or via electrocardiogram (ECG) electrodes.
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Drug Administration: Infuse Diadenosine pentaphosphate pentasodium at various concentrations into the perfusion line before it enters the aorta.
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Data Analysis: Analyze the changes in LVDP, dP/dt, and heart rate in response to Ap5A administration.[7]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows involving Diadenosine pentaphosphate.
Caption: Overview of Ap5A signaling pathways.
Caption: Workflow for RyR2 single-channel recording.
Implications for Drug Development
The diverse biological activities of Diadenosine pentaphosphate present several avenues for drug development and therapeutic intervention.
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Cardiovascular Therapeutics: The ability of Ap5A to modulate cardiac ion channels suggests its potential as a lead compound or a target for drugs aimed at treating cardiac arrhythmias or heart failure. Its role in the ischemic response could be exploited to develop cardioprotective agents.
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Purinergic Receptor Targeting: As an agonist at P2 receptors, Ap5A and its analogs could be investigated for their therapeutic potential in conditions where purinergic signaling is dysregulated, such as inflammation, neuropathic pain, and vascular diseases.
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Enzyme Inhibition in Research and Therapeutics: The potent and specific inhibition of adenylate kinase by Ap5A makes it an invaluable research tool. Furthermore, targeting adenylate kinase could have therapeutic implications in diseases with altered energy metabolism, such as cancer.
Conclusion
Diadenosine pentaphosphate pentasodium is a critical endogenous signaling molecule with a wide array of functions, particularly in the cardiovascular and nervous systems. Its roles as a modulator of ion channels, an agonist at purinergic receptors, and a potent enzyme inhibitor underscore its physiological importance. A thorough understanding of its mechanisms of action, as detailed in this guide, is essential for researchers and drug development professionals seeking to leverage its properties for novel therapeutic strategies. The provided experimental protocols and quantitative data serve as a valuable resource for furthering research in this dynamic field.
References
- 1. Diadenosine 5',5"-P1,P5-pentaphosphate harbors the properties of a signaling molecule in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. P1,P5-Di(adenosine-5')pentaphosphate(Ap5A) as an inhibitor of adenylate kinase in studies of fragmented sarcoplasmic reticulum from bullfrog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric binding of the inhibitor di(adenosine-5') pentaphosphate (Ap5A) to adenylate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diadenosine pentaphosphate is a potent activator of cardiac ryanodine receptors revealing a novel high-affinity binding site for adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. physoc.org [physoc.org]
- 7. Diadenosine tetra- and pentaphosphates affect contractility and bioelectrical activity in the rat heart via P2 purinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P2 purinergic receptors for diadenosine polyphosphates in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of diadenosine polyphosphates on the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Asymmetric binding of the inhibitor di(adenosine-5′) pentaphosphate (Ap5A) to adenylate kinase - PMC [pmc.ncbi.nlm.nih.gov]
